molecular formula C22H14 B089444 Benzo[c]chrysene CAS No. 194-69-4

Benzo[c]chrysene

Cat. No. B089444
CAS RN: 194-69-4
M. Wt: 278.3 g/mol
InChI Key: YZWGEMSQAMDWEM-UHFFFAOYSA-N
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Description

Benzo[c]chrysene, a polycyclic aromatic hydrocarbon (PAH), is identified in environmental samples such as coal tar and crude oil. It possesses a unique structure with both bay and fjord regions, making it a subject of interest in environmental and chemical studies due to its weak carcinogenic properties.

Synthesis Analysis

The synthesis of Benzo[c]chrysene and its metabolites has been achieved through methods such as photochemical cyclization from methoxy-substituted dinaphthylethylenes, leading to the production of its three carcinogenic metabolites (Desai et al., 1999). Other syntheses routes involve the preparation of Benzo[g]chrysene derivatives, showcasing the versatility in synthetic approaches for PAHs (Agarwal et al., 1985).

Molecular Structure Analysis

While specific molecular structure analyses of Benzo[c]chrysene are not directly available, related studies on benzene derivatives provide insights into the typical aromatic structures of PAHs. These include determinations of bond distances and the planar nature of aromatic compounds, offering a fundamental understanding of PAHs' molecular structures (Tamagawa et al., 1976).

Chemical Reactions and Properties

Benzo[c]chrysene's chemical reactivity and properties are inferred through its interactions and the synthesis of its metabolites. The formation of metabolites through processes such as dihydroxylation and the subsequent synthesis of diol epoxides highlight the compound's chemical behavior and its biological implications (Amin et al., 2003).

Physical Properties Analysis

Although specific details on Benzo[c]chrysene's physical properties are limited in the available research, the study of PAHs like Benzo[g]chrysene provides relevant information. The synthesis and study of these compounds reveal aspects of their crystallinity, solubility, and phase behavior, which are critical for understanding their environmental fate and behavior.

Chemical Properties Analysis

The chemical properties of Benzo[c]chrysene can be partly understood through the synthesis and reactivity of its metabolites, including their formation, stability, and transformation in biological systems. The comparative analysis of bay and fjord region diol epoxides of Benzo[c]chrysene reveals insights into its carcinogenic potential and its metabolic pathways in organisms (Amin et al., 2003).

Scientific Research Applications

  • DNA Adduct Formation and Repair : Benzo[c]chrysene, as a potent carcinogen, forms covalent DNA adducts which are crucial in understanding carcinogenesis. The role of the tumor suppressor gene p53 in the nucleotide excision repair of these adducts in human cells is significant. It's been found that p53 upregulates global nucleotide excision repair, reducing the maximum adduct levels and minimizing the appearance of Benzo[c]chrysene adducts in human cells, especially at levels commonly found due to environmental factors like smoking (Lloyd & Hanawalt, 2002).

  • Synthesis and Chemical Reactions : The synthesis of Benzo[c]chrysene and its derivatives is essential for studying its properties and effects. Suzuki et al. (2016) achieved selective synthesis of Benzo[c]chrysene derivatives through aromatic C-F bond cleavage and regioselective C-C bond formation, depending on the choice of aluminium reagents. This synthesis pathway is crucial for creating specific compounds for further study (Suzuki, Fujita, Amsharov, & Ichikawa, 2016).

  • Mutagenicity Studies : The mutagenic potential of Benzo[c]chrysene and its derivatives is significant for understanding their carcinogenic properties. For example, the K-region oxides and imines of Benzo[c]chrysene were found to be mutagenic under various experimental conditions, highlighting the importance of understanding the interactions of these compounds at a molecular level (Glatt, Abu-shqara, Harvey, & Blum, 1994).

  • Metabolic Activation and Carcinogenicity : Benzo[c]chrysene's metabolic activation in human and animal models is crucial for understanding its role in carcinogenesis. The formation of bay and fjord region diol epoxides and their impact on mammary carcinogenesis have been studied, revealing that the fjord region diol epoxide is a potent mammary carcinogen (Amin et al., 2003).

  • Comparative Studies with Other Polycyclic Aromatic Hydrocarbons : Comparative studies of Benzo[c]chrysene with other polycyclic aromatic hydrocarbons (PAHs) are important for understanding its unique properties and behavior. For instance, the identification and distribution of Chrysene, its methylated homologues, and their structural isomers in crude oils and rock extracts provide insights into the geochemical significance of Benzo[c]chrysene and related compounds (Li, Shi, & Wang, 2012).

Safety And Hazards

Benzo[c]chrysene is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .

Future Directions

Future research on Benzo[c]chrysene could focus on its potential as a precursor for other compounds . Additionally, further studies could investigate the influence of ligand’s directional configuration on the binding activity with aryl hydrocarbon receptor .

properties

IUPAC Name

pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene
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InChI

InChI=1S/C22H14/c1-3-7-18-15(5-1)11-14-21-20(18)13-12-17-10-9-16-6-2-4-8-19(16)22(17)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGEMSQAMDWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H14
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DSSTOX Substance ID

DTXSID3073894
Record name Benzo[c]chrysene
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Molecular Weight

278.3 g/mol
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Physical Description

Insoluble in water; [ChemIDplus]
Record name Benzo(c)chrysene
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Density

1.232 g/cu cm
Record name Benzo(c)chrysene
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Product Name

Benzo[c]chrysene

Color/Form

Needles from acetic acid, Solid

CAS RN

194-69-4
Record name Benzo[c]chrysene
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Record name Benzo[c]chrysene
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Record name BENZO(C)CHRYSENE
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Melting Point

125.4 °C, MP: 126-127 °C
Record name Benzo(c)chrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
RG Harvey, W Dai, JT Zhang… - The Journal of Organic …, 1998 - ACS Publications
Bis(dihydrodiols) and other higher oxidized metabolites are implicated as active carcinogenic metabolites of polycyclic aromatic hydrocarbons, such as dibenz[a,j]anthracene, that …
Number of citations: 16 pubs.acs.org
A Luch, KL Platt, A Seidel - Carcinogenesis, 1998 - academic.oup.com
Metabolic activation of the racemic benzo[c]chrysene-trans-9,10-, benzo[g]chrysene-trans-11,12- and dibenzo[a,l]pyrene-trans-11,12-dihydrodiols to fjord region syn- and anti-…
Number of citations: 18 academic.oup.com
S Amin, JM Lin, J Krzeminski, T Boyiri… - Chemical research in …, 2003 - ACS Publications
Benzo[c]chrysene (BcC), an environmental pollutant, is a unique polycyclic aromatic hydrocarbon that possesses both a bay region and a fjord region in the same molecule. We …
Number of citations: 17 pubs.acs.org
YL Cheung, TJB Gray, C Ioannides - Toxicology, 1993 - Elsevier
The genotoxicity in the Ames test of chrysene, of its six methyl and of two benzo-derivatives, and their ability to induce rat hepatic CYP1A and epoxide hydrolase activities, and stimulate …
Number of citations: 40 www.sciencedirect.com
D Desai, J Krzeminski, J Lin, A Chadha… - Polycyclic Aromatic …, 2000 - Taylor & Francis
Like other PAHs, chrysenes are thought to exert their carcinogenicity via metabolic activation of proximally carcinogenic dihydrodiols to diol epoxides as ultimate carcinogens. Benzo[c] …
Number of citations: 7 www.tandfonline.com
AS Giles, A Seidel, DH Phillips - Chemical research in toxicology, 1997 - ACS Publications
The metabolic activation in mouse skin of benzo[c]chrysene (B[c]C), a weakly carcinogenic polycyclic aromatic hydrocarbon (PAH) present in coal tar and crude oil, was investigated. …
Number of citations: 16 pubs.acs.org
AK Sharma, S Amin, S Kumar - Polycyclic Aromatic Compounds, 2002 - Taylor & Francis
Efficient syntheses of important metabolites of 7,12-dimethylbenz[ a ]anthracene (DMBA) and benzo[ c ]chrysene (B[ c ]C), via Suzuki coupling reaction are described. This approach …
Number of citations: 13 www.tandfonline.com
A Pal, DH Desai, S Amin, SK Srivastava, X Hu… - FEBS …, 2000 - Wiley Online Library
Carcinogenic activity of many polycyclic aromatic hydrocarbons (PAHs) is mainly attributed to their respective diol epoxides, which can be classified as either bay or fjord region …
Number of citations: 14 febs.onlinelibrary.wiley.com
J Jacob, G Raab, W Schober, H Frank… - Polycyclic Aromatic …, 2000 - Taylor & Francis
The metabolism of benzo[c]chrysene (B[c]Ch) with various cytochrome P450 (CYP) enzymes including rat 1A1, 1A2, 2B1 and 2E1, human 1A1, 1A2, 2A6, 1B1, 3A4 and 2E1, mouse 1B1…
Number of citations: 5 www.tandfonline.com
MQ Du, A Seidel, DH Phillips - Molecular carcinogenesis, 1995 - Wiley Online Library
The mutagenicity of fjord‐region benzo[c]chrysene diol‐epoxide (a) stereoisomers ((+) anti‐BcCDE, (‐)anti‐BcCDE, (+)syn‐BcCDE, and (‐)syn‐BcCDE) was studied in a forward‐…
Number of citations: 6 onlinelibrary.wiley.com

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